1-(3-Fluorophenyl)-3-pyridin-4-ylurea
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Overview
Description
N-(3-Fluorophenyl)-N’-(4-pyridyl)urea is an organic compound that features a urea linkage between a 3-fluorophenyl group and a 4-pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aromatic Nucleophilic Substitution: : One common method involves the reaction of 3-fluoroaniline with 4-isocyanatopyridine. This reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild heating conditions (50-80°C) to facilitate the formation of the urea linkage.
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Urea Formation via Carbodiimide Method: : Another synthetic route involves the use of carbodiimides as coupling agents. For instance, 3-fluoroaniline can be reacted with 4-pyridyl isocyanate in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea compound.
Industrial Production Methods
Industrial production of N-(3-fluorophenyl)-N’-(4-pyridyl)urea would likely involve optimization of the above methods to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(3-Fluorophenyl)-N’-(4-pyridyl)urea can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of N-oxides.
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Reduction: : The compound can be reduced under specific conditions to modify the pyridyl or phenyl rings, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-(3-Fluorophenyl)-N’-(4-pyridyl)urea N-oxide.
Reduction: Reduced derivatives with modified pyridyl or phenyl rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluorophenyl)-N’-(4-pyridyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and interact with biological macromolecules.
Medicine
Medicinally, N-(3-fluorophenyl)-N’-(4-pyridyl)urea has potential as a pharmacophore in the design of new drugs. Its structure can be modified to enhance its activity against specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N’-(4-pyridyl)urea involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The urea linkage allows for the formation of stable complexes with proteins or enzymes, potentially inhibiting their activity or altering their function. The fluorine atom can enhance binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-N’-(4-pyridyl)urea: Similar structure but with a chlorine atom instead of fluorine.
N-(3-Methylphenyl)-N’-(4-pyridyl)urea: Contains a methyl group instead of a fluorine atom.
N-(3-Trifluoromethylphenyl)-N’-(4-pyridyl)urea: Features a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
N-(3-Fluorophenyl)-N’-(4-pyridyl)urea is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for medicinal chemistry applications.
Properties
Molecular Formula |
C12H10FN3O |
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Molecular Weight |
231.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C12H10FN3O/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10/h1-8H,(H2,14,15,16,17) |
InChI Key |
LBYBSZMNUDFXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=NC=C2 |
solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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